BACE-1 Enzyme Inhibition: Target Compound vs. Leading Analog in the Series
The target compound (CAS 851132-35-9) inhibits human recombinant BACE-1 with an IC50 of 10,000 nM in a fluorescence resonance energy transfer (FRET) assay [1]. In the same study series, the most potent analog, compound 41, displayed an IC50 of 4,600 nM under comparable assay conditions [2]. This highlights a 2.2-fold lower potency for the target compound relative to the series lead.
| Evidence Dimension | BACE-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | Compound 41 (the most potent analog in the same publication series): IC50 = 4,600 nM |
| Quantified Difference | 2.2-fold lower potency (10,000 / 4,600) |
| Conditions | Inhibition of human recombinant BACE-1 measured by FRET assay (in vitro) |
Why This Matters
This quantifies the target compound's position within the structure-activity relationship (SAR) landscape, guiding researchers who need a defined, albeit less potent, scaffold for downstream optimization.
- [1] BindingDB. Affinity data for CHEMBL3586205 (BDBM50092538): IC50 = 1.00E+4 nM for human BACE-1 (FRET assay). View Source
- [2] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors. European Journal of Medicinal Chemistry, 137, 462-475. (Compound 41 IC50 = 4.6 μM). View Source
